(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol
Overview
Description
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol is a chemical compound with a unique structure that includes a benzodioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol include other benzodioxepin derivatives and related ring systems such as:
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
- 2H-1,5-Benzodioxepin-7-methanol, 3,4-dihydro-, 7-methanesulfonate
- 2H-1,5-Benzodioxepin-7-methanol, 3,4-dihydro-α-methyl-
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methanol and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-5,13H,6-8H2,1-2H3 |
InChI Key |
SQKHLGIMURSGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)CO)OC1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.